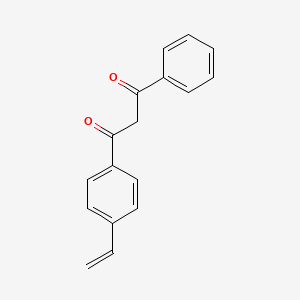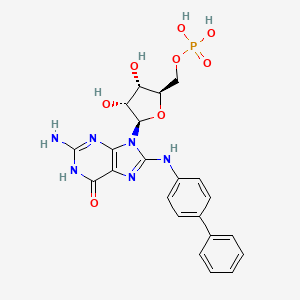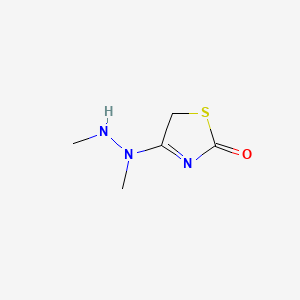![molecular formula C40H72INO4 B14441321 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide CAS No. 73570-94-2](/img/structure/B14441321.png)
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridinium salts, which are characterized by a positively charged nitrogen atom within a pyridine ring. The presence of long alkyl chains (hexadecyloxy groups) attached to the pyridine ring enhances its hydrophobicity and self-assembling properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide typically involves the following steps:
Esterification: The initial step involves the esterification of pyridine-3,5-dicarboxylic acid with hexadecanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the diester intermediate.
Quaternization: The diester intermediate is then subjected to quaternization with methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, thiolates, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted pyridinium salts.
Redox Reactions: Depending on the reagents used, the products can vary from oxidized derivatives to reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide involves its interaction with biological membranes and molecular targets. The long alkyl chains facilitate its incorporation into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a valuable tool in membrane biology studies .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-3,5-bis[(alkoxy)carbonyl]-1-methylpyridin-1-ium iodides: These compounds have similar structural features but differ in the substitution pattern on the pyridine ring.
Pyridinium Salts: Other pyridinium salts with different alkyl chain lengths or substituents can be compared based on their physicochemical properties and applications.
Propiedades
Número CAS |
73570-94-2 |
|---|---|
Fórmula molecular |
C40H72INO4 |
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
dihexadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C40H72NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44-39(42)37-34-38(36-41(3)35-37)40(43)45-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36H,4-33H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BXDXXZNOZBTXBG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

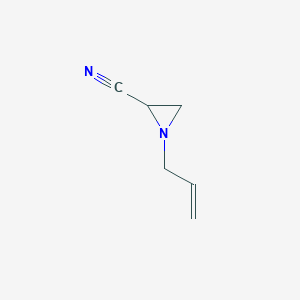
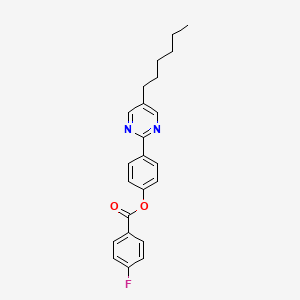
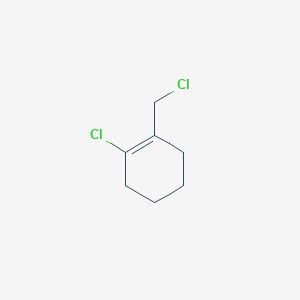

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
